molecular formula C8H8N2S B13662291 4-Methylbenzo[d]isothiazol-3-amine

4-Methylbenzo[d]isothiazol-3-amine

Cat. No.: B13662291
M. Wt: 164.23 g/mol
InChI Key: CWKVJTSBLLFPQT-UHFFFAOYSA-N
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Description

4-Methylbenzo[d]isothiazol-3-amine is a heterocyclic organic compound that belongs to the isothiazole family. This compound is characterized by a benzene ring fused to an isothiazole ring, with a methyl group at the 4-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzo[d]isothiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted benzaldehydes with thioamides in the presence of oxidizing agents. The reaction conditions often involve heating the mixture in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methylbenzo[d]isothiazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Methylbenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) involved in inflammatory processes. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

  • N-Methylbenzo[c]isothiazol-3-amine hydrochloride
  • 2-(3-amino-3-deoxy-b-d xylofuranosyl) thiazole-4-carboxamide

Comparison: 4-Methylbenzo[d]isothiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

4-methyl-1,2-benzothiazol-3-amine

InChI

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)8(9)10-11-6/h2-4H,1H3,(H2,9,10)

InChI Key

CWKVJTSBLLFPQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SN=C2N

Origin of Product

United States

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